molecular formula C12H14FNO2 B1461777 Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate CAS No. 939758-13-1

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B1461777
CAS No.: 939758-13-1
M. Wt: 223.24 g/mol
InChI Key: REBCUOWHHZXWGJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, which precisely describes both the stereochemical configuration and functional group arrangement. The systematic name indicates the presence of a methyl ester group at position 3 of the pyrrolidine ring, with the absolute stereochemistry designated as R at the 3-position and S at the 4-position. The 4-fluorophenyl substituent is attached directly to the 4-position carbon of the five-membered pyrrolidine ring, creating a trans relationship with the carboxylate functionality.

The molecular formula C12H14FNO2 encompasses twelve carbon atoms, fourteen hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 223.24 grams per mole. This molecular composition reflects the presence of the pyrrolidine heterocycle as the core scaffold, the para-fluorinated phenyl ring system, and the methyl carboxylate ester functional group. The molecular structure incorporates a total of sixteen heavy atoms, with the fluorine substitution contributing to the electron-deficient character of the aromatic system.

Molecular Property Value Reference
Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
Heavy Atom Count 16
Hydrogen Bond Acceptor Count 4
Hydrogen Bond Donor Count 1
Rotatable Bond Count 3
Topological Polar Surface Area 38.3 Ų

The Simplified Molecular Input Line Entry System notation COC(=O)[C@@H]1CNC[C@H]1c1ccc(cc1)F provides a concise representation of the molecular connectivity and stereochemistry. This notation explicitly indicates the trans relationship between the carboxylate group and the fluorophenyl substituent through the use of directional stereochemical descriptors. The complexity index of 251 reflects the moderate structural sophistication of this pyrrolidine derivative compared to simpler heterocyclic compounds.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCUOWHHZXWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60916794
Record name Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60916794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-13-1
Record name Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60916794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves:

  • Construction of the pyrrolidine ring system bearing a carboxylate ester group.
  • Introduction of the 4-fluorophenyl substituent at the 4-position of the pyrrolidine ring.
  • Control of stereochemistry to obtain the trans isomer.
  • Optional formation of the hydrochloride salt for enhanced stability and handling.

This compound is often prepared as an intermediate for pharmaceuticals targeting neurological disorders, leveraging its biological activity related to neurotransmitter modulation.

Key Synthetic Routes and Reagents

Condensation and Cyclization Approach

One common approach involves the condensation of 3-(4-fluorophenyl)acrylaldehyde with methyl 3-(methylamino)-3-oxopropanoate or related amido-malonate compounds in the presence of chiral catalysts such as diphenylprolinol derivatives and molecular sieves. This step forms an intermediate with the pyrrolidine or piperidine ring system.

  • The reaction proceeds via an enamine or iminium ion intermediate facilitated by the chiral catalyst.
  • Molecular sieves or dehydrating agents are used to drive the condensation by removing water.
  • The intermediate formed (compound IV or B in patent terminology) is obtained with high enantiomeric purity (>99%) and good yield (~75%).

Reduction Step

Following cyclization, the intermediate undergoes reduction using suitable reducing agents to convert aldehyde or imine functionalities to the corresponding alcohol or amine groups, completing the pyrrolidine ring formation.

  • Hydrogenation with palladium on carbon under hydrogen atmosphere is a typical method.
  • Other chemical reducing agents may be employed depending on the protecting groups and desired stereochemistry.

Detailed Process Example (Based on Patent Literature)

Step Description Reagents/Conditions Outcome
1 Reaction of 3-(4-fluorophenyl)acrylaldehyde with methyl 3-(methylamino)-3-oxopropanoate Diphenylprolinol-TMS catalyst, molecular sieves, dehydrating agent, solvent (e.g., toluene or DMSO), room temperature Formation of intermediate compound IV with ~75% yield and >99% enantiomeric purity
2 Reduction of intermediate IV Hydrogenation with Pd/C catalyst, hydrogen pressure (40-60 psi), methanol solvent, room temperature, 8 hours Formation of this compound

This method provides an efficient route with stereochemical control, suitable for scale-up in pharmaceutical synthesis.

Alternative Synthetic Details

Another reported method involves:

  • Preparation of N-methyl-N-[3-hydroxy-3-(4-fluorophenyl)]propylamine via base-catalyzed reaction with potassium hydroxide in DMSO/water mixture at elevated temperature (~100°C).
  • Extraction and purification by crystallization from isopropyl ether.
  • Subsequent hydrogenation and crystallization to yield the desired pyrrolidine derivative.

Chemical and Physical Data Summary

Parameter This compound This compound hydrochloride
CAS No. 939758-13-1 1236862-40-0
Molecular Formula C12H14FNO2 C12H15ClFNO2
Molecular Weight 223.24 g/mol 259.70 g/mol
IUPAC Name methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride
Purity >99% enantiomeric purity achievable -
Typical Solvents Methanol, toluene, DMSO Methanol, aqueous solutions

Research Findings and Notes on Preparation

  • The use of chiral organocatalysts such as diphenylprolinol derivatives is critical for obtaining the trans isomer with high stereoselectivity.
  • Molecular sieves or other dehydrating agents enhance reaction efficiency by removing water formed during condensation.
  • Hydrogenation conditions must be optimized to avoid over-reduction or racemization.
  • The hydrochloride salt form improves compound stability and solubility for downstream applications.
  • The synthetic route allows for modifications to introduce different substituents or protective groups, enabling the synthesis of analogues for biological activity studies.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Agents Yield & Purity Remarks
Organocatalytic condensation + reduction Condensation of 3-(4-fluorophenyl)acrylaldehyde with methyl 3-(methylamino)-3-oxopropanoate, followed by reduction Diphenylprolinol-TMS catalyst, molecular sieves, Pd/C hydrogenation ~75% yield, >99% enantiomeric purity Most efficient, stereoselective, scalable
Base-catalyzed hydroxyamine intermediate + hydrogenation Base reaction with potassium hydroxide, extraction, hydrogenation KOH, Pd/C hydrogenation Moderate yield, crystalline product Alternative route, requires purification steps

Chemical Reactions Analysis

Types of Reactions

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of fluorophenyl-substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate serves as a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to modulate neurotransmitter systems positions it as a potential candidate for the development of antidepressants and anxiolytics .

Case Study: Antidepressant Development
Research suggests that this compound may exhibit serotonin reuptake inhibition, similar to established antidepressants. Preliminary studies indicate its potential efficacy in treating mood disorders, necessitating further investigation into its pharmacodynamics and therapeutic window.

Neuroscience Research

Understanding Neurotransmitter Mechanisms
The compound is utilized in neuroscience research to explore the mechanisms underlying neurotransmitter systems. It aids in understanding conditions such as depression and anxiety by providing insights into how modifications to its structure can influence biological activity .

Analytical Applications
In analytical chemistry, this compound is employed to quantify drug levels in biological samples, thereby facilitating pharmacokinetic studies that are crucial for assessing drug efficacy and safety profiles .

Medicinal Chemistry

Design of Novel Therapeutics
This compound plays a significant role in the design of new therapeutic agents. Researchers modify its structure to enhance efficacy while reducing side effects, making it an important scaffold in medicinal chemistry .

Structure-Activity Relationship Studies
this compound is integral to structure-activity relationship (SAR) studies, allowing chemists to optimize the pharmacological properties of new compounds through systematic variations .

Biochemical Assays

Evaluation of Biological Activity
The compound is used in various biochemical assays to evaluate the biological activity of new compounds. This application provides critical insights into their potential therapeutic uses, especially in drug discovery processes aimed at identifying effective treatments for complex diseases .

Fluorinated Compound Applications

Enhancing Metabolic Stability
The presence of fluorine in this compound contributes to improved metabolic stability, which is advantageous for developing long-lasting medications. Fluorinated compounds often exhibit enhanced bioavailability and reduced clearance rates, making them valuable in pharmaceutical formulations .

Data Table: Summary of Applications

Application Area Details
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders; potential antidepressant properties
Neuroscience ResearchStudies neurotransmitter mechanisms; aids in understanding mood disorders
Medicinal ChemistryScaffold for novel therapeutics; SAR studies for optimizing drug efficacy
Biochemical AssaysEvaluates biological activity of new compounds; critical for drug discovery
Fluorinated Compound UsesEnhances metabolic stability; improves bioavailability

Mechanism of Action

The mechanism of action of trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The pharmacological and physicochemical properties of pyrrolidine carboxylates are highly dependent on the substituent at the 4-phenyl position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Polar Surface Area (Ų) Key Applications/Properties
trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate 4-F C₁₂H₁₄FNO₂·HCl 259.70 38.3 (estimated) High electronegativity; drug intermediate
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate 4-Br C₁₂H₁₄BrNO₂·HCl 284.15 38.3 Heavy atom effect; crystallography studies
trans-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate 4-Cl C₁₂H₁₄ClNO₂ 239.70 38.3 Intermediate for antimicrobial agents
trans-Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate 2-Cl C₁₂H₁₄ClNO₂ 239.70 38.3 Altered steric effects; preclinical studies
trans-Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate 4-OCH₃ C₁₃H₁₇NO₃ 247.28 46.5 Electron-donating group; enhanced solubility
Key Observations:

Electronic Effects: The 4-fluoro substituent introduces strong electron-withdrawing effects, enhancing binding affinity to target receptors (e.g., serotonin or dopamine transporters) . The 4-methoxy group (electron-donating) increases polarity and aqueous solubility, making it suitable for hydrophilic drug formulations .

X-ray crystallography studies on isostructural compounds (e.g., 4-(4-fluorophenyl)thiazoles) reveal that fluorophenyl groups adopt perpendicular orientations relative to the pyrrolidine plane, optimizing π-π stacking interactions .

Synthetic Challenges :

  • Yields for related pyrrolidine derivatives are often low (17–21%), as seen in the synthesis of benzylthio-phenyl analogs, due to steric and electronic complexities .

Pharmacological Relevance

  • Fluorinated Analog : The 4-fluoro derivative is prioritized in CNS drug development due to fluorine’s metabolic stability and ability to modulate pharmacokinetics (e.g., reduced CYP450 metabolism) .
  • Brominated Analog : The bromine atom’s heavy nature makes it useful in X-ray crystallography for phase determination in protein-ligand studies .
  • Chlorinated Analogs : These are cost-effective alternatives in early-stage drug discovery, though they may exhibit higher toxicity profiles compared to fluoro derivatives .

Biological Activity

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and a fluorinated phenyl group, positions it as a potential candidate for various therapeutic applications, particularly in the modulation of neurotransmitter systems.

Chemical Structure and Properties

  • Molecular Formula : C_{13}H_{14}ClFNO_2
  • Molecular Weight : Approximately 259.71 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a fluorophenyl group, enhancing its biological activity through specific interactions with molecular targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. The presence of the fluorophenyl group increases binding affinity to these receptors, potentially influencing mood and cognitive functions.

Key Mechanisms:

  • Receptor Binding : Studies indicate that this compound may exhibit selective binding to certain receptor subtypes, which is crucial for its psychoactive effects.
  • Biochemical Pathway Modulation : The compound can modulate various biochemical pathways, leading to altered physiological responses.

Biological Activity and Research Findings

Research has demonstrated the potential of this compound in several areas:

  • Neuropharmacology : Preliminary studies suggest that the compound may have psychoactive properties, influencing neurotransmitter systems involved in mood regulation.
  • Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders, such as depression and anxiety.
  • Biochemical Assays : The compound is utilized in assays to evaluate the biological activity of new therapeutic agents.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
3-(4-Fluorophenyl)pyrrolidine HydrochlorideLacks ester groupSimilar receptor interactions
Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylateDifferent fluorophenyl substitution patternVaries in binding affinity

Study on Neurotransmitter Interaction

A study focused on the interaction between this compound and dopamine receptors revealed that the compound could significantly enhance dopamine signaling, suggesting its potential as a treatment for disorders characterized by dopaminergic dysfunctions.

Synthesis and Characterization

Research has detailed various synthesis methods for this compound, emphasizing conditions that optimize yield and purity. These methods include cycloaddition reactions and other organic synthesis techniques that enhance its applicability in pharmaceutical contexts.

Q & A

Q. What are the optimal synthetic routes for preparing trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate with high enantiomeric purity?

Methodological Answer: The synthesis of enantiomerically pure trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate can be achieved via ligand-enabled aza-Heck cyclization. Key steps include:

  • Catalytic System : Use 5.0 mol% Pd2_2(dba)3_3 with 20 mol% PA-Ph (L-1) as a chiral ligand to induce stereocontrol.
  • Reagents : Benzo[b]thiophene-2-boronic acid pinacol ester (200 mol%) and Et3_3N (25 mol%) in toluene (0.4 M) at 65–80°C.
  • Purification : Flash column chromatography (19:1 toluene:EtOAc) yields the product as a diastereomeric mixture (e.g., 3:2 ratio), which can be resolved via chiral HPLC.
    Reference :

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (in CDCl3_3 or DMSO-d6d_6) to confirm regiochemistry and substituent orientation. For diastereomers, 31^{31}P NMR (if phosphorylated intermediates exist) and NOESY can resolve spatial arrangements .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+^+ or [M+Na]+^+ ions) with ±0.0002 Da accuracy .
  • X-ray Crystallography : Single-crystal analysis (Cu-Kα radiation, λ = 1.54178 Å) to unambiguously assign stereochemistry and bond lengths .

Q. How do solvent and catalyst choices influence yield and stereoselectivity in pyrrolidine synthesis?

Methodological Answer:

  • Solvents : Polar aprotic solvents (e.g., DMF, toluene) enhance Pd-mediated cyclization efficiency. For example, toluene (0.4 M) optimizes ligand coordination in aza-Heck reactions .
  • Catalysts : Pd2_2(dba)3_3 with bidentate ligands (e.g., PA-Ph) improves stereoselectivity over monodentate ligands. Additives like Et3_3N neutralize acidic byproducts, preventing catalyst poisoning .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for diastereomers of this compound?

Methodological Answer:

  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., CCDC deposition for ethyl 4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate analogs) .
  • NOESY Experiments : Correlate spatial proximity of protons (e.g., fluorophenyl H vs. pyrrolidine H) to distinguish cis/trans isomers .
  • VCD Spectroscopy : Vibrational circular dichroism provides complementary data for chiral centers when crystallography is impractical .

Q. What role does the 4-fluorophenyl substituent play in modulating electronic and steric effects during reactivity?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing fluorine atom stabilizes intermediates via resonance (e.g., in Pd-mediated cyclization) and enhances electrophilicity at the pyrrolidine ring .
  • Steric Effects : Ortho-fluorine substitution can hinder rotational freedom, favoring trans configurations. Compare with non-fluorinated analogs (e.g., 4-phenyl derivatives) via DFT calculations to quantify steric contributions .

Q. What mechanistic insights explain low yields in scale-up attempts of this compound?

Methodological Answer:

  • Catalyst Deactivation : Pd black formation at higher substrate concentrations. Mitigate by using stabilizing ligands (e.g., tris-o-furylphosphine) or continuous-flow systems .
  • Byproduct Formation : Competing pathways (e.g., β-hydride elimination) reduce efficiency. Optimize temperature (65–80°C) and reaction time (10–12 hr) to suppress side reactions .

Q. How can computational methods guide the design of derivatives with improved biological activity?

Methodological Answer:

  • Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with fluorophenyl groups occupying hydrophobic pockets .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to predict activity trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

Methodological Answer:

  • Solvent and Temperature Effects : Compare shifts in CDCl3_3 vs. DMSO-d6d_6 (e.g., DMSO deshields protons by 0.2–0.5 ppm). Control temperature (25°C vs. 65°C) to minimize conformational averaging .
  • Dynamic Effects : Rotamers (e.g., from ester groups) cause splitting. Use 13^{13}C DEPT-135 to assign quaternary carbons and clarify ambiguity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Reactant of Route 2
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Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate

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